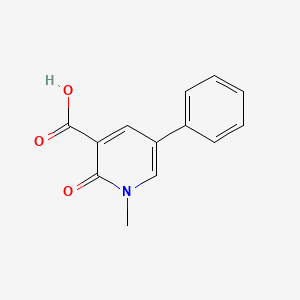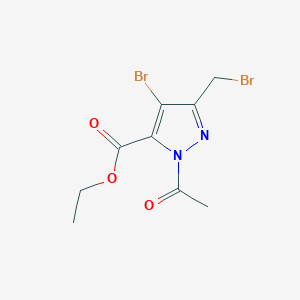
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and acetyl groups, as well as an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole precursor, followed by acetylation and esterification reactions. The reaction conditions often require the use of bromine or brominating agents, acetic anhydride, and ethanol under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a less substituted pyrazole derivative.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while reduction reactions typically produce de-brominated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atoms and acetyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-acetyl-4-chloro-3-(chloromethyl)-1h-pyrazole-5-carboxylate
- Ethyl 1-acetyl-4-iodo-3-(iodomethyl)-1h-pyrazole-5-carboxylate
- Ethyl 1-acetyl-4-fluoro-3-(fluoromethyl)-1h-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-acetyl-4-bromo-3-(bromomethyl)-1h-pyrazole-5-carboxylate is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and influence its pharmacological profile.
Eigenschaften
Molekularformel |
C9H10Br2N2O3 |
|---|---|
Molekulargewicht |
354.00 g/mol |
IUPAC-Name |
ethyl 2-acetyl-4-bromo-5-(bromomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H10Br2N2O3/c1-3-16-9(15)8-7(11)6(4-10)12-13(8)5(2)14/h3-4H2,1-2H3 |
InChI-Schlüssel |
WKBDFEVJQHJKIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NN1C(=O)C)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


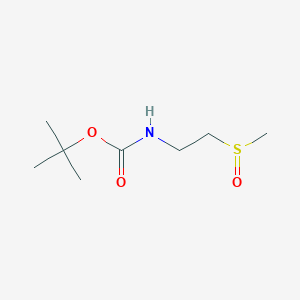
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
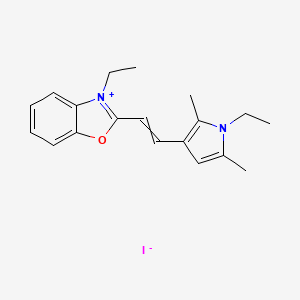
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)

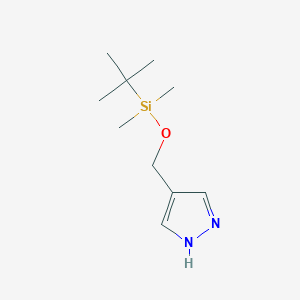
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
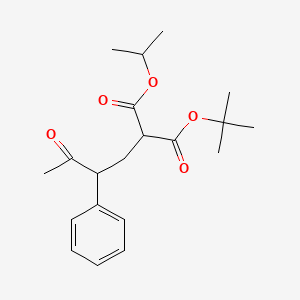
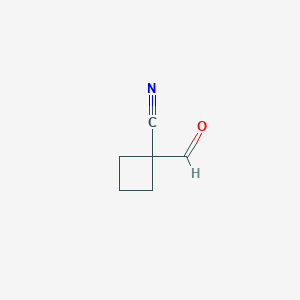
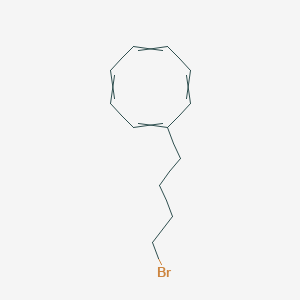
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

